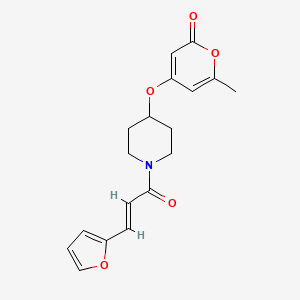

(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Propriétés

IUPAC Name |

4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-13-11-16(12-18(21)23-13)24-15-6-8-19(9-7-15)17(20)5-4-14-3-2-10-22-14/h2-5,10-12,15H,6-9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZAQSDGRBYUNJ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the furan-2-yl acrylate: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

Synthesis of the piperidine derivative: The piperidine ring can be functionalized with a hydroxyl group at the 4-position through nucleophilic substitution reactions.

Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide), to form the intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyranone ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylate moiety can be reduced to form saturated derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylate moiety may produce saturated esters.

Applications De Recherche Scientifique

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structural complexity arises from the combination of functional groups that may enhance its biological efficacy.

Pharmacological Applications

-

Anticancer Activity :

- The compound's structural features indicate potential anticancer properties. Research on similar compounds has shown that derivatives containing furan and piperidine rings can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds with furan moieties exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

- A review of imidazole derivatives, which share structural similarities with this compound, reported IC50 values ranging from 80 to 1000 nM against cancer cell lines such as HCT-15 and HeLa cells. This suggests that (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one could exhibit comparable efficacy against specific cancers .

-

Anti-inflammatory Properties :

- The presence of the piperidine group has been associated with anti-inflammatory activity in several compounds. Studies indicate that piperidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This opens avenues for exploring the compound's potential in treating inflammatory diseases.

-

Neuropharmacological Effects :

- Compounds with similar structures have been investigated for their neuroprotective effects. The furan ring may facilitate interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders . Research into related compounds has shown promise in alleviating symptoms associated with Alzheimer's disease and other cognitive impairments.

Toxicity and Selectivity

Toxicity profiles for structurally related compounds indicate a need for careful evaluation. Many compounds within this class demonstrate selectivity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications. Further studies are necessary to ascertain the toxicity levels and selectivity of this compound.

Mécanisme D'action

The mechanism of action of (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modification of target molecules.

Comparaison Avec Des Composés Similaires

Structural Analogues in Piperidine-Pyranone Hybrids

Compounds sharing the piperidine-pyranone scaffold include:

Key Observations :

- Substituent Diversity : The target compound’s furan-acryloyl group contrasts with halogenated (8c, 14a) or polar substituents (’s compound). The (E)-acryloyl group may enhance rigidity and conjugation compared to saturated linkages .

- Synthetic Yields : Analogues like 14a and 14b in show lower yields (~35%), suggesting challenges in introducing fluorinated or urea groups . The target compound’s synthesis may face similar hurdles due to steric demands of the furan-acryloyl moiety.

- Solubility and Reactivity : ’s compound, with hydroxymethyl and hydroxy groups, likely exhibits higher aqueous solubility than the target’s methyl and furan substituents . The acryloyl group in the target may confer reactivity toward nucleophiles or isomerization under specific conditions.

Acryloyl-Containing Analogues

The acryloyl group appears in compounds such as:

Key Observations :

- In contrast, the target’s furan substituent may delocalize electrons via its aromatic system, altering reactivity .

- Biological Relevance: Acryloyl groups are common in covalent inhibitors; the target’s (E)-configuration and furan substitution could influence binding kinetics compared to dimethylamino variants .

Physicochemical and Spectral Comparisons

- Molecular Weight : ’s compound (MW 239.27) is smaller than the target, which likely exceeds 300 g/mol due to its extended substituents. Higher molecular weight may impact bioavailability .

- 1H-NMR Signatures : Analogues in show distinct aromatic proton shifts (e.g., δ 7.2–8.5 ppm for trifluoromethyl groups) . The target’s furan protons would resonate near δ 6.3–7.4 ppm, while the acryloyl doublet ((E)-configuration) may appear as a singlet or doublet near δ 6.5–7.0 ppm.

Activité Biologique

(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a piperidine moiety, and a pyranone framework. Its molecular formula is , with a molecular weight of 329.3 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₅ |

| Molecular Weight | 329.3 g/mol |

| CAS Number | 1799242-60-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit tyrosinase, an enzyme critical for melanin synthesis, thereby affecting pigmentation pathways. Additionally, its piperidine component may enhance its binding affinity to various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays revealed that it could inhibit the growth of HCT116 and IGROV-1 cells, which are models for colorectal and ovarian cancers, respectively.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In preclinical models, it showed promise in reducing inflammation-related markers and symptoms .

Neuroprotective Properties

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may contribute to its efficacy in protecting neuronal cells from oxidative stress and apoptosis . This suggests potential applications in treating conditions like Alzheimer's disease.

Study 1: Anticancer Efficacy

In a study conducted on human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema compared to control groups .

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.